molecular formula C17H22O2 B13795189 [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate

Cat. No.: B13795189
M. Wt: 258.35 g/mol
InChI Key: FLOISDYCXINJOB-BHVXPOTESA-N
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Description

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[221]heptanyl] benzoate is a chemical compound known for its unique bicyclic structure This compound is derived from the combination of a bicyclo[221]heptane moiety and a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate typically involves the esterification of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanol] with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides.

Scientific Research Applications

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate]
  • [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (2E)-3-(4-hydroxyphenyl)acrylate]
  • [(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)]

Uniqueness

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate is unique due to its specific combination of a bicyclic structure and a benzoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate

InChI

InChI=1S/C17H22O2/c1-16(2)13-9-10-17(16,3)14(11-13)19-15(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14?,17+/m0/s1

InChI Key

FLOISDYCXINJOB-BHVXPOTESA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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